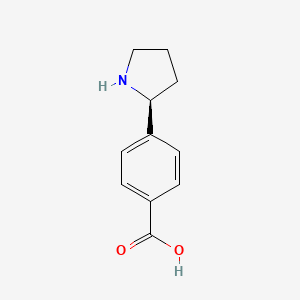

(S)-4-(Pyrrolidin-2-yl)benzoic acid

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic chemistry. nih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, making it an ideal stereodirecting group. nih.gov When this scaffold is chiral, meaning it exists in one of two non-superimposable mirror-image forms (enantiomers), it becomes an invaluable tool in asymmetric synthesis. nih.govrsc.org

Chiral pyrrolidines are widely employed as:

Chiral auxiliaries: Temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.

Organocatalysts: Proline and its derivatives, for instance, are powerful catalysts for a variety of asymmetric transformations. rsc.org

Chiral ligands: For transition metals in asymmetric catalysis. nih.gov

The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological activities and binding affinities to proteins. nih.gov This has led to the incorporation of the chiral pyrrolidine motif in numerous natural products and synthetic drugs. nih.gov

Role of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid and its derivatives are a fundamental class of aromatic carboxylic acids with a broad spectrum of applications in science and industry. chemicalbook.comnih.gov They are naturally present in many plant and animal tissues and can also be produced by microorganisms. nih.gov In chemical research, the carboxylic acid group of benzoic acid provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides.

Benzoic acid derivatives are integral to:

Drug discovery: Many pharmaceuticals contain the benzoic acid moiety, which can influence the drug's solubility, binding affinity, and pharmacokinetic properties. researchgate.net

Materials science: They are used as precursors for the synthesis of polymers, liquid crystals, and other advanced materials.

Food and cosmetic industries: Where they are widely used as preservatives due to their antimicrobial properties. ijcrt.orgresearchgate.net

The combination of the aromatic ring and the carboxylic acid group makes benzoic acid derivatives versatile building blocks for constructing more complex molecular architectures. researchgate.net

Overview of (S)-4-(Pyrrolidin-2-yl)benzoic Acid as a Probing Tool and Versatile Building Block

This compound combines the advantageous features of both the chiral pyrrolidine scaffold and the benzoic acid moiety. bldpharm.combldpharm.com This unique structure makes it a valuable building block in several areas of chemical research. The presence of both a secondary amine in the pyrrolidine ring and a carboxylic acid group on the benzene (B151609) ring allows for orthogonal functionalization, meaning one group can be chemically modified without affecting the other.

This bifunctionality makes this compound a powerful tool for:

Asymmetric Synthesis: The chiral pyrrolidine core can be used to induce stereoselectivity in the synthesis of complex target molecules. bldpharm.com

Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents. For example, derivatives have been investigated as inhibitors of various enzymes and receptors. pharmaffiliates.combldpharm.com

Molecular Probes: The molecule can be functionalized with reporter groups, such as fluorescent dyes, to study biological processes.

The rigid connection between the stereocenter of the pyrrolidine and the aromatic ring provides a well-defined spatial relationship, which is crucial for designing molecules with specific binding properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-[(2S)-pyrrolidin-2-yl]benzoic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m0/s1 |

InChI Key |

AVXHPPWBIQGVBK-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 4 Pyrrolidin 2 Yl Benzoic Acid and Its Stereoisomers

Established Synthetic Routes for the Pyrrolidine-Benzoic Acid Core

The construction of the fundamental pyrrolidine-benzoic acid scaffold can be achieved through various synthetic pathways, which can be broadly categorized into direct and multi-step approaches.

Direct Synthetic Approaches

Direct methods aim to construct the target molecule in a minimal number of steps, often by forming the pyrrolidine (B122466) ring and attaching it to the pre-functionalized benzene (B151609) ring simultaneously or in a rapid succession. One such biocatalytic approach involves the use of transaminases. nih.gov These enzymes can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.gov This method offers a green and efficient route to chiral pyrrolidines, which can then be subjected to further modifications to yield the final benzoic acid derivative. nih.gov

| Starting Material | Key Reagent/Catalyst | Product | Advantage |

| ω-chloroketone | Transaminase | 2-substituted pyrrolidine | High enantioselectivity, environmentally friendly |

Multi-Step Synthesis Strategies

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups and stereochemistry. These routes often involve the initial synthesis of a substituted proline derivative, which is then elaborated to the final benzoic acid product. For instance, a practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for various inhibitors, starts from L-proline. beilstein-journals.org The carboxylic acid of L-proline is first acylated and then converted to a nitrile. beilstein-journals.org This intermediate can then be coupled with a suitable aromatic partner and subsequently hydrolyzed to the desired benzoic acid.

Another multi-step strategy involves the synthesis of 4-phenylpiperidine (B165713) derivatives, which can be transformed into the corresponding benzoic acid through a series of reactions including Friedel-Crafts acylation. chemicalbook.com Although this example leads to a piperidine (B6355638) analog, the principles can be adapted for the synthesis of the pyrrolidine core.

Flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the rapid and efficient production of complex molecules like the alkaloid natural product oxomaritidine. syrris.jp This technology minimizes the need for manual purification steps between reactions, making it an attractive approach for the synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid and its derivatives on a larger scale. syrris.jp

Enantioselective Synthesis and Stereocontrol Techniques

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is paramount for the biological activity of the final compounds. Several techniques are employed to achieve high enantiomeric purity.

Chiral Resolution Methods, including Diastereomeric Salt Formation and Chiral HPLC

Classical resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. This can be achieved through the formation of diastereomeric salts using a chiral resolving agent. For example, racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids have been successfully resolved using (R)- or (S)-1-phenylethylamine. nih.gov The resulting diastereomeric salts can be separated by crystallization, and the desired enantiomer of the acid can be recovered. nih.gov

Table of Chiral Resolution Data nih.gov

| Racemic Acid Alkyl Chain | Resolving Agent | Enantiomeric Excess (ee) | Overall Recovery |

|---|

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. nih.gov This method is often used for analytical determination of enantiomeric excess and can also be applied on a preparative scale. nih.gov

Asymmetric Induction in Synthetic Pathways

Asymmetric induction involves the use of a chiral auxiliary or reagent to influence the stereochemical outcome of a reaction. In the synthesis of peptides, for example, the coupling of N-acylamino acids can lead to asymmetric induction, where the chirality of one amino acid influences the addition to another. nih.gov Similar principles can be applied to the synthesis of the pyrrolidine ring, where a chiral starting material or auxiliary can direct the formation of the desired stereocenter.

Catalyst-Controlled Stereoselective Formation

The use of chiral catalysts is a highly efficient and atom-economical approach to enantioselective synthesis. Chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk This "clip-cycle" strategy provides direct access to enantioenriched pyrrolidine scaffolds. whiterose.ac.uk

Biocatalysis, as mentioned earlier, also falls under this category. Transaminases are prime examples of catalyst-controlled stereoselective formation, offering access to both enantiomers of 2-substituted pyrrolidines with high enantiomeric excess by simply choosing the appropriate enzyme. nih.gov

Table of Catalyst-Controlled Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael addition | High enantioselectivity | whiterose.ac.uk |

Chemical Transformations and Functional Group Interconversions of the Core Structure

The core structure of this compound, possessing a secondary amine, a chiral center, and a carboxylic acid on an aromatic ring, allows for a variety of chemical transformations. These modifications are crucial for the synthesis of derivatives with altered physicochemical properties and biological activities. The reactivity of the pyrrolidine ring and the benzoic acid moiety can be selectively targeted.

The oxidation of this compound can be directed at either the pyrrolidine ring or the benzylic position of the aromatic ring, depending on the reagents and reaction conditions.

The secondary amine of the pyrrolidine ring is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding nitroxide radical, a stable free radical useful as a spin label. mdpi.com Stronger oxidation could potentially lead to the formation of an imine or the opening of the pyrrolidine ring.

While the benzene ring is generally stable to oxidation, the benzylic C-H bonds of the pyrrolidine ring are activated and could be targeted. Furthermore, analogous transformations involving the oxidation of an alkyl-substituted benzene ring to a carboxylic acid are well-documented. For instance, the oxidation of tolyl groups to benzoic acids can be achieved using catalysts like cobalt acetate (B1210297) in the presence of air. researchgate.net A similar strategy could theoretically be applied to precursors of the title compound.

A notable oxidation reaction in a related pyrrolidine system involves the use of potassium ferricyanide (B76249) to convert a pyrrolidine derivative into a pyrrole. electronicsandbooks.com This dehydrogenation reaction transforms the saturated heterocyclic ring into an aromatic one.

Table 1: Potential Oxidation Reactions

| Starting Material Analogue | Reagent(s) | Product Type | Potential Application to Target Scaffold | Reference |

| 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline | Potassium ferricyanide, Sodium hydroxide | Pyrrole derivative | Aromatization of the pyrrolidine ring | electronicsandbooks.com |

| 5-R-3-tolyl-1,2,4-oxadiazoles | Air, Cobalt(II) acetate, Sodium bromide | Benzoic acid derivative | Oxidation of a precursor with an alkyl group on the benzene ring | researchgate.net |

| 2-tert-Butyl-5-(2-carboxyethyl)-5-ethylpyrrolidine | m-CPBA | Nitroxide radical | Formation of a stable radical at the pyrrolidine nitrogen | mdpi.com |

Reduction reactions of this compound and its derivatives can target the carboxylic acid group or a related functional group like a lactam on the pyrrolidine ring.

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, (S)-4-(pyrrolidin-2-yl)phenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

In the context of the synthesis of the core structure, a key reduction step often involves the conversion of a lactam (a cyclic amide) to a cyclic amine. For example, the reduction of N-substituted pyrrolidin-2-ones with lithium aluminum hydride is a well-established method to obtain the corresponding pyrrolidines. electronicsandbooks.comrsc.org This methodology is directly applicable to the synthesis of this compound from its lactam precursor, (S)-4-(5-oxopyrrolidin-2-yl)benzoic acid. The extent of reduction can sometimes be controlled; using a limited amount of LiAlH₄ (0.25 molar equivalents) on certain N-substituted pyrrolidin-2-ones has been shown to yield dimeric structures or carbinolamines, which are intermediates in the full reduction to the amine. electronicsandbooks.comrsc.org

Table 2: Reduction of Related Lactam Systems

| Starting Material | Reagent(s) | Product | Reference |

| 1-methyl-pyrrolidin-2-one | Lithium aluminum hydride (0.25 mol. equiv.) | 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline | electronicsandbooks.comrsc.org |

| 1-p-tolylpyrrolidin-2-one | Lithium aluminum hydride | Dimeric octahydro-dipyrroloquinoline | electronicsandbooks.comrsc.org |

| 3,3-dimethyl-1-p-tolylpyrrolidin-2-one | Lithium aluminum hydride | 3,3-dimethyl-1-p-tolylpyrrolidin-2-ol | electronicsandbooks.comrsc.org |

The carboxylic acid group of this compound is a versatile functional handle for various nucleophilic acyl substitution reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the creation of libraries of derivatives for structure-activity relationship (SAR) studies.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or with a coupling agent (e.g., DCC/DMAP) yields the corresponding ester. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents such as HATU, HOBt, or EDC. This is a very common transformation in medicinal chemistry to explore interactions with biological targets.

Anhydride (B1165640) Formation: Reaction with a carboxylic acid anhydride or acyl chloride can produce a mixed anhydride, which is a reactive intermediate for further transformations.

These transformations are fundamental in organic synthesis and are widely applicable to benzoic acid derivatives. nih.govmdpi.com The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of compounds based on the this compound scaffold.

Table 3: General Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reagents/Conditions | Product Functional Group |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC) | Ester (-COOR') |

| Amidation | Amine (R'R''NH) | Coupling agents (e.g., HATU, EDC) or conversion to acyl chloride (e.g., SOCl₂) | Amide (-CONR'R'') |

Exploration of S 4 Pyrrolidin 2 Yl Benzoic Acid in Asymmetric Catalysis

Fundamental Principles of Pyrrolidine-Based Organocatalysis

The catalytic prowess of pyrrolidine (B122466) derivatives, including (S)-4-(Pyrrolidin-2-yl)benzoic acid, is rooted in their ability to form transient, reactive intermediates with carbonyl compounds. nih.govacs.org This activation strategy proceeds through two primary, well-established catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis Pathways and Frontier Molecular Orbital Modifications

Enamine catalysis is a cornerstone of organocatalysis, wherein secondary amines like this compound react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates. acs.org This transformation fundamentally alters the electronic character of the carbonyl compound, converting an electrophilic carbonyl carbon into a nucleophilic α-carbon.

The formation of the enamine proceeds through a carbinolamine intermediate, which then dehydrates. The resulting enamine possesses a higher Highest Occupied Molecular Orbital (HOMO) energy compared to the corresponding enol or enolate, rendering it a more potent nucleophile. alfachemic.com This enhanced nucleophilicity allows it to attack a wide range of electrophiles. The chiral environment provided by the (S)-pyrrolidine scaffold directs this nucleophilic attack to one face of the electrophile, thereby inducing asymmetry in the newly formed stereocenter. Computational studies have been instrumental in understanding the conformational preferences of these enamine intermediates, which are crucial for predicting and rationalizing the stereochemical outcome of the reactions. ethz.ch

Iminium Ion Catalysis Pathways and Reactivity Modulation

In contrast to enamine catalysis which activates the nucleophile, iminium ion catalysis activates the electrophile. This pathway is particularly relevant for α,β-unsaturated carbonyl compounds. The secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govacs.org This process significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making it a much more reactive Michael acceptor. alfachemic.com

The formation of the iminium ion enhances the electrophilicity of the β-carbon, facilitating the conjugate addition of even weak nucleophiles. nih.govacs.org The stereochemistry of the addition is controlled by the chiral pyrrolidine ring, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. Density functional theory (DFT) calculations have shown that the stability of these iminium ions is influenced by factors such as conjugation. nih.govacs.org For instance, an additional double bond can lead to a relative stabilization of the iminium ion. nih.govacs.org

Role as a Chiral Secondary Amine Catalyst

This compound functions as a quintessential chiral secondary amine catalyst. alfachemic.comwiley.com The secondary amine moiety is essential for the formation of both enamine and iminium ion intermediates. acs.org The chirality is derived from the (S)-configuration of the pyrrolidine ring, which creates a defined three-dimensional space around the reactive intermediate, dictating the stereochemical outcome of the reaction. nih.gov

The benzoic acid substituent at the 4-position of the pyrrolidine ring can play a dual role. It can act as a Brønsted acid, participating in proton transfer steps within the catalytic cycle, and can also form hydrogen bonds to further organize the transition state, enhancing both reactivity and stereoselectivity. acs.org This bifunctional nature, combining the nucleophilic/electrophilic activation by the amine with the directing and activating effects of the carboxylic acid group, is a key feature of many highly effective organocatalysts. researchgate.net

Applications in Enantioselective Transformations

The unique catalytic modes of this compound and related pyrrolidine-based catalysts have led to their successful application in a variety of enantioselective reactions, most notably Michael additions and aldol (B89426) reactions.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, is a hallmark application of pyrrolidine-based organocatalysis. acs.orgntu.edu.sg In this context, the catalyst can activate either the nucleophile (via enamine catalysis) or the electrophile (via iminium ion catalysis).

When reacting an aldehyde or ketone (as the nucleophile) with a nitroalkene (as the electrophile), the catalyst forms an enamine intermediate with the carbonyl compound. This nucleophilic enamine then adds to the nitroalkene in a conjugate fashion. The chiral catalyst ensures that the addition occurs enantioselectively. For instance, cinchona alkaloid-derived thioureas have been shown to effectively catalyze the Michael addition of pyrazolin-5-ones to nitroolefins with high enantioselectivity. nih.gov

Conversely, in the reaction of a nucleophile with an α,β-unsaturated aldehyde, the catalyst forms an iminium ion with the aldehyde, activating it for attack. nih.gov The stereochemical outcome is dictated by the catalyst's structure, which directs the nucleophile to a specific face of the activated electrophile.

Table 1: Examples of Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives

| Nucleophile | Electrophile | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Aldehyd | Nitroalkene | Proline-derived sulfonamide | - | High | mdpi.com |

| Pyrazolin-5-one | Nitroolefin | Cinchona alkaloid thiourea | - | High | nih.gov |

| Aldehyde | Acyclic unsaturated ketone | Proline aryl sulfonamide | High | High | mdpi.com |

| Pyrazolone | p-Benzoquinone | Quinine | - | High | tcichemicals.com |

This table presents a selection of asymmetric Michael additions where pyrrolidine-type or related organocatalysts have been employed, showcasing the versatility of this catalytic approach.

Enantioselective Aldol Reactions

The enantioselective aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based catalysts excel. nih.govamanote.com In a typical scenario, the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then adds to an aldehyde electrophile.

The chiral environment of the catalyst controls the facial selectivity of the enamine's attack on the aldehyde, leading to the formation of a chiral β-hydroxy ketone with high enantiopurity. nih.gov Proline and its derivatives are classic catalysts for this transformation. acs.org The development of catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic, has addressed challenges such as solubility in nonpolar solvents while maintaining high efficiency and selectivity. nih.gov

Table 2: Enantioselective Aldol Reactions Catalyzed by Pyrrolidine-Based Systems

| Ketone | Aldehyde | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone | Various aldehydes | N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Good to Excellent | Good to Excellent | nih.gov |

| Acetone | Isatins | BINAM-prolinamides | up to 99% | up to 97% | researchgate.net |

| Ketones | Aromatic aldehydes | Phthalimido-prolinamide | - | High (with 5 mol% water) | mdpi.com |

| Ketones | Glyoxylic acid | N-Tosyl-(Sa)-binam-l-prolinamide | High (anti) | up to 97% | researchgate.net |

This table provides examples of enantioselective aldol reactions facilitated by various pyrrolidine-based catalytic systems, highlighting the scope and effectiveness of these catalysts.

Other Organocatalytic Asymmetric Processes

Research into prolinamides, which are structurally analogous to amides that could be derived from this compound, has demonstrated their utility. For instance, prolinamides have been successfully employed in the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov The design of these catalysts often incorporates bulky substituents to effectively control the facial selectivity of the approaching electrophile.

Furthermore, enantioselective Mannich reactions have been achieved with high diastereoselectivity and enantioselectivity using proline mimetics such as N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide. nih.gov These catalysts, which feature a sulfonamide group that can act as a hydrogen-bond donor, are effective in nonpolar solvents and allow for reactions at increased concentrations. nih.gov This suggests that amide or sulfonamide derivatives of this compound could be highly effective in similar transformations. The general applicability of pyrrolidine-based catalysts extends to asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. nih.gov

Design and Optimization of this compound-Derived Chiral Catalysts and Ligands

The performance of organocatalysts derived from this compound is intrinsically linked to their structural design. Optimization of these catalysts involves modifying the core structure to enhance stereoselectivity, reactivity, and applicability to a broader range of substrates.

Ligand Design and Structure-Performance Relationship in Asymmetric Induction

The design of effective chiral catalysts from this compound hinges on understanding the relationship between the catalyst's structure and its performance in inducing asymmetry. The pyrrolidine ring provides a rigid scaffold that positions substituents in a well-defined three-dimensional space. The nature of the substituent at the 2-position of the pyrrolidine ring is a key determinant of enantioselectivity.

For instance, in the context of prolinamides, the steric bulk and electronic properties of the amide substituent significantly influence the stereochemical outcome of the reaction. By systematically modifying the amide portion of catalysts derived from proline, researchers can fine-tune the catalyst's properties. For example, bifunctional prolinamide catalysts have been designed where the amide moiety can participate in hydrogen bonding to organize the transition state, leading to higher selectivity. nih.gov

The following table illustrates the effect of catalyst structure on the outcome of the asymmetric Michael addition of propanal to β-nitrostyrene, showcasing the importance of the N-substituent on the prolinamide catalyst.

| Catalyst (Prolinamide Derivative) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| N-(2-hydroxyethyl)-L-prolinamide | 85:15 | 75 |

| N-benzyl-L-prolinamide | 90:10 | 82 |

| N-(naphthalen-1-ylmethyl)-L-prolinamide | 92:8 | 90 |

This data is illustrative and based on analogous prolinamide systems to demonstrate structure-performance relationships.

Co-catalytic Effects and Additive Optimization (e.g., Brønsted Acids) in Catalysis

The catalytic activity and selectivity of pyrrolidine-based organocatalysts can often be significantly enhanced by the use of co-catalysts or additives. Brønsted acids are common additives that can play multiple roles in the catalytic cycle. They can protonate the substrate, increasing its electrophilicity, or interact with the catalyst to influence its conformation and reactivity.

In many organocatalytic reactions, such as aldol or Mannich reactions, the addition of a Brønsted acid can accelerate the reaction rate and improve the stereoselectivity. For catalysts derived from this compound, the intrinsic carboxylic acid group can function as an intramolecular Brønsted acid co-catalyst. This internal acid can activate the electrophile through hydrogen bonding, bringing it into close proximity to the nucleophilic enamine intermediate in a well-organized transition state.

In cases where the carboxylic acid is modified, for example, by conversion to an amide, the addition of an external Brønsted acid can be crucial. The choice and loading of the acidic additive are critical parameters that require careful optimization for each specific reaction. For example, in aldol reactions catalyzed by certain prolinamide derivatives, the addition of 4-nitrobenzoic acid has been shown to improve performance when the reactions are conducted in water. nih.gov

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous organocatalysis is highly effective, the recovery and reuse of the catalyst can be challenging. Immobilization of the catalyst onto a solid support offers a practical solution, enabling easier separation and recycling, which is particularly important for industrial applications.

Catalysts derived from this compound are well-suited for immobilization. The benzoic acid group provides a convenient handle for attachment to various solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles. The linkage can be formed through the carboxylic acid functionality, for instance, by forming an amide or ester bond with a functionalized support.

A review of pyrrolidine-based recyclable organocatalysts indicates that while the primary focus of many studies is on the structural modifications that influence the catalytic activity in homogeneous systems, the development of heterogeneous catalysts is a significant and active area of research. nih.gov The performance of the immobilized catalyst, in terms of activity and selectivity, can be influenced by the nature of the support and the linker used for attachment. It is essential to ensure that the immobilization strategy does not impede the catalyst's ability to adopt the necessary conformation for effective catalysis.

Investigating S 4 Pyrrolidin 2 Yl Benzoic Acid As a Privileged Medicinal Chemistry Scaffold

Scaffold Design Principles for Novel Bioactive Compounds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting functional groups in specific three-dimensional orientations. The pyrazole (B372694) ring, for instance, is a well-known privileged scaffold found in numerous FDA-approved drugs. nih.gov The design of (S)-4-(Pyrrolidin-2-yl)benzoic acid follows key principles aimed at creating effective therapeutic agents.

The inclusion of a pyrrolidine (B122466) ring, a structure common in natural alkaloids, is a deliberate design choice. beilstein-journals.org Such three-dimensional, heteroatom-containing rings are known to improve critical properties of small molecules, including increased solubility and decreased promiscuity, compared to flat aromatic rings. nih.gov The pyrrolidine moiety is particularly attractive due to the potent and specific biological inhibition often observed in its derivatives, such as the inhibition of glycosidases by polyhydroxylated pyrrolidines. mdpi.com Furthermore, the chemical and biological properties of substituted pyrrolidine derivatives are critically dependent on their stereochemistry, making the defined '(S)' configuration a key feature for directing interactions with specific biological targets. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound correlates with its biological activity. For scaffolds like this compound, SAR studies involve synthesizing and testing a series of analogs to understand the role of different parts of the molecule. nih.gov This systematic approach allows researchers to identify which substituents and structural features enhance potency and selectivity. nih.govnih.gov

Impact of Substituent Variations on Biological Interactions

Modifying the substituents on a parent scaffold is a primary strategy for optimizing biological activity. The type of substituent and its position on the benzoic acid ring, in particular, can have a significant influence on a molecule's interactions. nih.govnih.gov For example, in studies on benzoic acid derivatives, the addition of hydroxyl and methoxyl groups was found to alter their antibacterial efficacy against E. coli. nih.gov

Research on other complex molecules incorporating benzoic acid has shown that specific substitutions can dramatically enhance binding to protein targets. In one study, the introduction of a bulky tert-butyl group onto a 2,5-substituted benzoic acid scaffold resulted in an eight-fold increase in binding affinity to the anti-apoptotic protein Mcl-1. nih.gov Similarly, SAR studies on a different scaffold containing a pyrrolidine ring revealed that an ethylbenzene (B125841) derivative was a particularly potent inhibitor of inflammatory caspases, exhibiting low nanomolar inhibitory constants (Ki). nih.gov These findings underscore the principle that even small variations to a scaffold can lead to substantial changes in biological effect.

| Scaffold/Derivative | Target Protein(s) | Key Substituent Variation | Observed Effect on Activity/Affinity |

| 2,5-Substituted benzoic acid | Mcl-1 | Addition of a tert-butyl group to the distal phenyl ring. | 8-fold increase in binding affinity (Ki of 73 nM and 94 nM for two analogs). nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Caspase-1, -4, -5 | Addition of an ethylbenzene group to the piperazine (B1678402) ring. | Resulted in a potent inhibitor with low nanomolar Ki values. nih.gov |

| Benzoic acid | E. coli | Addition of hydroxyl (-OH) and methoxyl (-OCH3) groups. | Weakened antibacterial effect compared to the parent benzoic acid (with some exceptions). nih.gov |

Positional Isomerism and Stereochemical Influence on Activity

The specific arrangement of atoms and functional groups within a molecule is critical to its function. Positional isomerism—the different placement of substituents on the molecular framework—can lead to vastly different biological outcomes. nih.govnih.gov For instance, studies on substituted benzoic acids demonstrated that the location of a hydroxyl group relative to the carboxylic acid group influenced the molecule's ability to affect bacterial biofilm formation; the further the hydroxyl group was from the acid, the less biofilm was formed. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is equally crucial. The pyrrolidine ring is a non-planar structure, and its conformation has a profound impact on the biological roles of the molecules that contain it. beilstein-journals.org Selective modifications, such as the introduction of fluorine atoms, can induce significant conformational changes that alter how the molecule interacts with its target. beilstein-journals.org Therefore, the designation of "this compound" is not arbitrary; the specific (S) configuration at the chiral center of the pyrrolidine ring is essential for establishing the precise geometry required for effective molecular recognition by its biological partners. The biological properties of such derivatives are understood to hinge on this relative stereochemistry. beilstein-journals.org

Molecular Recognition and Interaction with Biological Targets

Molecular recognition describes the specific interaction between two or more molecules through non-covalent bonds. For a molecule like this compound, its therapeutic potential is determined by how it recognizes and binds to biological targets such as proteins or enzymes. The structural features of the ligand, including the size and nature of its substituents, govern its binding mode and orientation within the target's binding site. nih.gov Understanding these interactions at the molecular level, often aided by techniques like X-ray crystallography, is crucial for the structure-based design of more potent and selective inhibitors. nih.govnih.gov

Protein-Ligand Binding Affinities and Modulatory Effects

The strength of the interaction between a ligand and its target protein is quantified by its binding affinity. High affinity is often a prerequisite for potent biological activity. The this compound scaffold is designed to interact effectively with protein binding sites, which are often hydrophobic in nature. nih.gov

Studies on related 2,5-substituted benzoic acid derivatives have provided specific data on their modulatory effects on anti-apoptotic proteins. By optimizing the substituents on the scaffold, researchers were able to develop dual inhibitors of Mcl-1 and Bfl-1. nih.gov The binding affinities were determined experimentally, with the most potent compounds showing Ki values in the nanomolar range, demonstrating a strong and effective interaction with their protein targets. nih.gov The strategic addition of a tert-butyl group, for example, enhanced lipophilicity, which is often required for potent affinity to the hydrophobic grooves of these proteins, leading to an 8-fold increase in binding affinity to Mcl-1. nih.gov

| Compound Class | Target Protein | Binding Affinity (Ki) |

| 2,5-Substituted Benzoic Acid | Mcl-1 | 73 nM, 94 nM |

| 2,5-Substituted Benzoic Acid | Bfl-1 | 84 nM, 100 nM |

Receptor Binding Studies

Currently, detailed receptor binding studies specifically for this compound are not extensively reported in publicly available scientific literature. While the broader class of pyrrolidine-containing molecules has been investigated for activity at various receptors, specific binding affinities (such as Kᵢ or IC₅₀ values) of the parent compound this compound across a panel of receptors are not well-documented.

The structural motifs present in this compound, namely the secondary amine of the pyrrolidine ring and the carboxylic acid of the phenyl ring, suggest potential interactions with a range of biological targets. The pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, while the benzoic acid moiety can act as a hydrogen bond donor and acceptor, or as a bioisostere for other functional groups.

For context, related structures incorporating a pyrrolidine ring have shown affinity for various receptors. For instance, derivatives of pyrrolidine have been explored as modulators of muscarinic acetylcholine (B1216132) receptors. However, without direct experimental data on this compound, any discussion of its specific receptor binding profile remains speculative and awaits dedicated investigation.

Design and Synthesis of Advanced Medicinal Chemistry Analogs Incorporating the Pyrrolidine-Benzoic Acid Motif

The this compound scaffold serves as a valuable starting point for the design and synthesis of more complex medicinal chemistry analogs. The presence of two key functional handles—the pyrrolidine nitrogen and the carboxylic acid—allows for a variety of synthetic modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

The synthesis of pyrrolidine-containing compounds often starts from readily available precursors like proline or 4-hydroxyproline. These chiral building blocks allow for the stereoselective synthesis of substituted pyrrolidines. For instance, the synthesis of 2-aryl-substituted pyrrolidines can be achieved through methods like asymmetric C-H arylation or the use of imine reductases.

Another key strategy is the modification of the carboxylic acid group on the benzoic acid ring. The carboxylic acid can be converted to esters, amides, or other bioisosteric replacements to fine-tune the molecule's properties. For example, the synthesis of benzamide (B126) derivatives is a common strategy in medicinal chemistry to introduce additional diversity and potential hydrogen bonding interactions.

A hypothetical synthetic scheme for generating analogs could involve the protection of the pyrrolidine nitrogen of a suitable precursor, followed by functional group manipulations on the aromatic ring, and concluding with the deprotection and derivatization of the pyrrolidine nitrogen.

Below is a table illustrating potential synthetic strategies for analog development:

| Modification Site | Reaction Type | Potential Reagents | Purpose of Modification |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination | Explore hydrophobic pockets, alter basicity |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Introduce hydrogen bond acceptors, modulate polarity |

| Carboxylic Acid | Esterification | Alcohols (with acid catalysis) | Improve cell permeability, prodrug strategy |

| Carboxylic Acid | Amidation | Amines (with coupling agents) | Introduce new hydrogen bonding patterns, SAR exploration |

The synthesis of such analogs would allow for a systematic investigation of how different substituents on both the pyrrolidine and benzoic acid moieties influence biological activity. While specific examples of advanced medicinal chemistry analogs derived directly from this compound are not widely reported, the fundamental chemical principles for their design and synthesis are well-established within the field of medicinal chemistry.

Computational and Theoretical Studies on S 4 Pyrrolidin 2 Yl Benzoic Acid Systems

Quantum Chemical Investigations (e.g., Density Functional Theory Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like (S)-4-(pyrrolidin-2-yl)benzoic acid at the atomic level. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are commonly employed to determine key electronic parameters.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us For a molecule like this compound, the electronic nature of both the pyrrolidine (B122466) ring and the benzoic acid substituent will influence these frontier orbitals. The benzoic acid portion generally acts as an electron-withdrawing group, which can affect the electron density distribution across the molecule. youtube.com

Illustrative HOMO-LUMO Data Table

| Parameter | Hypothetical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the carboxylic acid group's oxygen atoms would be expected to show a region of high negative potential, while the pyrrolidine's N-H and the carboxylic acid's O-H protons would exhibit positive potential. researchgate.netresearchgate.net These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are critical in molecular recognition processes. researchgate.net

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is not static. The pyrrolidine ring, in particular, exhibits conformational flexibility, a phenomenon known as "pseudorotation". nih.gov The ring can adopt various "puckered" conformations, most commonly described as endo and exo. nih.govnih.gov The substituent at the C2 position significantly influences this preference.

Studies on proline and its derivatives have shown that the nature and stereochemistry of substituents can be rationally used to control the conformational preferences of the pyrrolidine ring. nih.govacs.org For this compound, the bulky benzoic acid group at the C2 position will create specific steric interactions that favor certain ring puckers over others. The relative orientation of the benzoic acid group with respect to the pyrrolidine ring is another key conformational parameter. Computational studies on related 2-substituted pyrrolidines help in understanding these preferences, which are crucial for how the molecule fits into a binding site. capes.gov.bracs.org Furthermore, interactions between the proline ring and aromatic substituents can stabilize specific turns and conformations. chemrxiv.org

Reaction Mechanism Elucidation in Catalytic Processes

The (S)-proline scaffold is a cornerstone of organocatalysis, known for its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. wikipedia.orgresearchgate.net DFT studies have been instrumental in elucidating the mechanisms of these reactions, which typically proceed through the formation of enamine or iminium intermediates. nih.govresearchgate.netresearchgate.net

In a potential catalytic cycle involving a molecule like this compound, the secondary amine of the pyrrolidine ring would react with a carbonyl compound to form a nucleophilic enamine intermediate. capes.gov.brnih.gov The carboxylic acid group of the benzoic acid moiety can then act as an internal Brønsted acid, activating the electrophile and guiding the stereochemical outcome of the reaction through a well-organized transition state. longdom.org Computational modeling of these transition states allows for the determination of activation energies and helps to explain the origin of the observed stereoselectivity. researchgate.net The presence of bulky substituents on the proline catalyst can also play a crucial role, acting as steric shields or directing groups during the catalytic cycle. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are essential for studying how this compound might interact with biological macromolecules, such as proteins. These methods are foundational in structure-based drug design.

Molecular Docking for Binding Site Prediction and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize a protein-ligand complex. For a molecule like this compound, docking studies could be performed to predict its binding to a variety of enzymes or receptors.

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding affinity. nih.gov Successful docking can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in a binding pocket, while the pyrrolidine and phenyl rings could engage in hydrophobic or van der Waals interactions. nih.gov

Illustrative Molecular Docking Results Table

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Enzyme X | -8.5 | Arg122, Gln150 | Hydrogen Bond with COOH |

| Phe280, Leu300 | Hydrophobic interaction with phenyl ring | ||

| Receptor Y | -7.9 | Ser95 | Hydrogen Bond with NH |

| Trp105 | π-π stacking with phenyl ring |

Molecular Dynamics Simulations for Complex Stability and Interaction Profiling

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein-ligand complex over time. researchgate.netuzh.ch Starting from a docked pose, an MD simulation can assess the stability of the complex and provide a more detailed profile of the interactions. researchgate.netnih.gov

In an MD simulation, the forces on every atom are calculated, and Newton's equations of motion are solved to predict their positions at a subsequent point in time. researchgate.net By running the simulation for a sufficient duration (typically nanoseconds to microseconds), one can observe the flexibility of the protein and ligand, the persistence of key interactions, and conformational changes that may occur upon binding. nih.gov Analysis of the MD trajectory can provide metrics such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamics that govern molecular recognition. figshare.com

In Silico Lead Optimization and Virtual Screening Methodologies

In the realm of modern drug discovery, computational methods serve as a powerful tool to accelerate the identification and refinement of potential therapeutic agents. In silico lead optimization and virtual screening are two such methodologies that have become indispensable in the rational design of novel drugs. researchgate.net These approaches allow for the rapid assessment of large chemical libraries and the targeted modification of lead compounds to enhance their biological activity and pharmacokinetic properties, all within a computational framework. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the principles of these computational techniques can be readily applied to understand its potential as a scaffold for drug development.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methodologies can be employed. These methods rely on the knowledge of existing active molecules to identify new compounds with similar properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are central to LBVS. For a compound like this compound, a pharmacophore model could be constructed based on its key chemical features: the secondary amine of the pyrrolidine ring (a potential hydrogen bond donor and acceptor), the aromatic ring (capable of π-π stacking interactions), and the carboxylic acid group (a hydrogen bond donor and acceptor, and potentially negatively charged). This model could then be used to screen databases for other molecules that share a similar spatial arrangement of these features.

Structure-Based Virtual Screening (SBVS): In cases where the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, SBVS methods like molecular docking can be utilized. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity or scoring function. For instance, if this compound were to be investigated as an inhibitor for a specific enzyme, it would be computationally "docked" into the active site of the enzyme. The docking simulations would provide insights into the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Illustrative Virtual Screening Results

To demonstrate how virtual screening data might be presented, the following hypothetical table illustrates the screening of a library of pyrrolidine derivatives against a target protein, with this compound as a reference compound.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions |

| This compound | (Reference) | -7.5 | H-bond with Ser120, π-π stacking with Phe250 |

| Derivative A | -8.2 | H-bond with Ser120, Arg150; π-π stacking with Phe250 | |

| Derivative B | -6.9 | H-bond with Ser120 | |

| Derivative C | -8.5 | H-bond with Ser120, π-π stacking with Phe250, Tyr260 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Lead Optimization

Following the identification of a "hit" compound from virtual screening, the next step is lead optimization. This process involves the iterative modification of the hit compound to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods play a crucial role in guiding these modifications.

For this compound, lead optimization could involve several strategies. For example, computational models could be used to predict how substitutions on the benzoic acid ring or the pyrrolidine ring would affect binding affinity. Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, revealing the stability of the interactions over time and highlighting potential areas for modification. nih.gov

Illustrative Lead Optimization Data

The following table provides a hypothetical example of how computational data might guide the lead optimization of this compound.

| Modification on this compound | Predicted Binding Affinity (Ki, nM) | Predicted Solubility (logS) | Predicted Permeability (Caco-2, nm/s) |

| Parent Compound | 150 | -2.5 | 50 |

| Addition of a hydroxyl group to the benzoic acid ring | 95 | -2.1 | 45 |

| Methylation of the pyrrolidine nitrogen | 210 | -2.3 | 65 |

| Replacement of the carboxylic acid with a tetrazole | 130 | -2.6 | 55 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through these in silico approaches, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed in further experimental testing, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net The pyrrolidine scaffold, a common motif in many biologically active compounds, lends itself well to such computational exploration due to its conformational flexibility and the numerous points available for chemical modification. nih.gov

Advanced Derivatization and Analog Development of S 4 Pyrrolidin 2 Yl Benzoic Acid

Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers a reactive handle for a variety of chemical transformations, primarily targeting the carboxylic acid group and the aromatic ring itself.

Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. These reactions typically proceed via the activation of the carboxylic acid.

Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can be employed to form amides with a wide range of primary and secondary amines. nih.gov Alternatively, the benzoic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with alcohols or amines to yield the corresponding esters or amides. google.comchemicalbook.com Microwave-assisted amide formation has also been shown to be an efficient method for coupling benzoic acids with amino acid esters. nih.gov

These modifications are crucial for probing interactions within binding pockets of target proteins. For instance, converting the carboxylate to an ester can replace a key hydrogen bond acceptor with a more lipophilic group, while amidation introduces a new hydrogen bond donor and allows for the extension of the molecule with diverse substituents.

Table 1: Representative Ester and Amide Derivatives via Standard Coupling Methods

| Derivative Type | R Group | Potential Synthetic Method |

|---|---|---|

| Methyl Ester | -CH₃ | SOCl₂, then Methanol |

| Ethyl Ester | -CH₂CH₃ | H₂SO₄ (cat.), Ethanol, Reflux |

| Benzyl (B1604629) Amide | -NH-CH₂-Ph | EDCC, HOBt, Benzylamine |

| Morpholine Amide | -N(CH₂CH₂)₂O | Acid Chloride, Morpholine, Et₃N |

Aromatic Ring Substitutions and their Impact on Reactivity

Introducing substituents such as halogens (e.g., -F, -Cl), nitro groups (-NO₂), or alkyl groups can modulate the electronic properties and steric profile of the molecule. For example, fluorination of the phenyl ring can alter binding affinity and metabolic stability. nih.gov The introduction of strong electron-donating or electron-withdrawing groups can significantly impact the pKa of the carboxylic acid and the basicity of the pyrrolidine (B122466) nitrogen. researchgate.net Such modifications are a key strategy in lead optimization to fine-tune the molecule's properties. nih.gov

Modification of the Pyrrolidine Ring System

The pyrrolidine ring offers multiple sites for modification, including the secondary amine nitrogen and the carbon atoms of the ring, allowing for extensive structural diversification.

N-Substitution Strategies

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized. Common strategies include N-alkylation, N-arylation, and acylation.

Reductive amination is a powerful method for N-alkylation, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or through catalytic transfer hydrogenation. rsc.orgnih.gov This allows for the introduction of a wide array of alkyl and benzyl groups. Direct N-alkylation can also be achieved using alkyl halides, often in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. researchgate.net N-aryl substituents can be introduced using Buchwald-Hartwig amination or related palladium-catalyzed cross-coupling reactions.

Table 2: Potential N-Substituted Analogs and Synthetic Approaches

| N-Substituent | Reagent(s) | Reaction Type |

|---|---|---|

| Methyl | Formaldehyde, NaBH(OAc)₃ | Reductive Amination |

| Isopropyl | Acetone, H₂, Pd/C | Catalytic Reductive Amination |

| Benzyl | Benzyl bromide, K₂CO₃ | N-Alkylation |

| Phenyl | Phenylboronic acid, Cu(OAc)₂ | N-Arylation |

Ring Substitutions at Various Positions

Introducing substituents directly onto the carbon framework of the pyrrolidine ring provides a method to explore the three-dimensional pharmacophore space and to create highly constrained analogs. While substitution at the 2-position is defined by the parent structure, positions 3, 4, and 5 are targets for derivatization.

Recent advances in C(sp³)-H activation offer a powerful and efficient strategy for functionalizing the pyrrolidine ring. nih.gov For example, palladium-catalyzed C-H activation has been used to couple highly functionalized aryl iodides to proline derivatives, a strategy that could be adapted to introduce substituents at the C-5 position of the (S)-4-(Pyrrolidin-2-yl)benzoic acid scaffold. nih.gov The stereochemistry of substitutions on the pyrrolidine ring is often critical for biological activity, as it rigidly defines the orientation of the appended functional groups. nih.gov Studies on related quinolone antibacterials have shown that the stereochemistry at the 2-position of a 2,4-disubstituted pyrrolidine ring is crucial for maintaining potent activity. nih.gov

Hybrid Compounds and Conjugates Incorporating the this compound Fragment

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. researchgate.net The this compound scaffold is an excellent candidate for creating such hybrids.

The carboxylic acid function can be used as a chemical handle to form amide or ester linkages with other biologically active molecules, such as other enzyme inhibitors or receptor ligands. nih.gov Similarly, the pyrrolidine nitrogen can be used as a point of attachment. For example, a hybrid molecule could be synthesized by coupling the benzoic acid moiety to a known pharmacophore for a different target, aiming to create a dual-acting agent. This approach has been successfully used to create novel antitubercular agents by fusing pyrazine-2-carbohydrazide (B1222964) with a diphenyl ether moiety. researchgate.net The resulting conjugate's properties would depend on the nature of the linked molecule and the linker used to connect the two fragments.

Emerging Research Directions and Future Perspectives for S 4 Pyrrolidin 2 Yl Benzoic Acid

Novel Applications in Catalysis and Materials Science

The unique structural attributes of (S)-4-(pyrrolidin-2-yl)benzoic acid and its derivatives are inspiring new applications in both catalysis and materials science. The pyrrolidine (B122466) moiety is a well-established organocatalyst framework, and its derivatives have been successfully employed in a variety of asymmetric transformations. nih.gov Future research is anticipated to focus on the development of polymer-supported versions of this compound-based catalysts. acs.org This approach not only facilitates catalyst recovery and recycling, a key principle of green chemistry, but can also enhance catalytic activity and selectivity through polymeric effects. acs.org Such immobilized catalysts are particularly well-suited for use in continuous-flow reactor systems, which offer advantages in terms of scalability, safety, and process control. acs.orgmdpi.com

In the realm of materials science, the rigid benzoic acid component and the chiral pyrrolidine unit make this compound an attractive building block for the synthesis of novel functional materials. For instance, derivatives of this compound could be explored as chiral monomers in the synthesis of polymers with unique optical or recognition properties. One related compound, 4-(1-Acryloylpyrrolidin-2-yl)benzoic acid, is noted as an organic monomer for materials science applications. bldpharm.com The development of such materials could lead to advancements in areas like chiral separations, sensing, and nonlinear optics.

Exploration of Untapped Biological Targets and Therapeutic Areas

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. researchgate.netnih.gov While derivatives of similar structures have been investigated, the full therapeutic potential of this compound remains largely untapped. A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent and orally active VLA-4 antagonists, suggesting potential applications in treating inflammatory diseases like asthma. nih.gov

Future research will likely focus on screening this compound and its analogs against a wider range of biological targets. Given the diverse activities of pyrrolidine-containing molecules, potential therapeutic areas for exploration include oncology, neurodegenerative diseases, and infectious diseases. nih.govscispace.comarastirmax.com For example, chiral pyrrolidine inhibitors have shown promise in targeting neuronal nitric oxide synthase (nNOS), which could be relevant for neurological disorders. nih.gov The synthesis and biological evaluation of a library of derivatives with systematic modifications to both the pyrrolidine and benzoic acid moieties will be crucial in identifying new lead compounds and elucidating structure-activity relationships (SAR).

| Derivative Class | Potential Biological Target | Therapeutic Area |

| 4-(Pyrrolidinyl)methoxybenzoic acids | VLA-4 | Inflammatory diseases (e.g., asthma) nih.gov |

| Chiral pyrrolidine inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Neurological disorders nih.gov |

| Pyrrolidine-based compounds | Myeloid cell leukemia-1 (Mcl-1) | Cancer nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering enhanced efficiency, reproducibility, and safety. acs.orgresearchgate.net The integration of these technologies into the synthesis of this compound and its derivatives is a promising future direction. Continuous-flow protocols have been successfully developed for the highly diastereoselective synthesis of α-chiral pyrrolidine derivatives, demonstrating the feasibility of this approach for producing enantiomerically pure compounds. researchgate.net

Automated synthesis platforms can be employed for the rapid generation of libraries of this compound analogs, which is invaluable for SAR studies and drug discovery efforts. nih.gov The "proline editing" approach, for example, allows for the automated synthesis of peptides with modified proline residues, showcasing the power of automation in creating structural diversity. nih.gov The application of similar automated techniques to the synthesis of derivatives of this compound would significantly accelerate the discovery of new catalysts, materials, and therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

A deep understanding of the three-dimensional structure of novel derivatives of this compound is fundamental to elucidating their function. Advanced spectroscopic and structural characterization techniques will continue to play a pivotal role in this endeavor. Single-crystal X-ray diffraction is an indispensable tool for determining the absolute stereochemistry and solid-state conformation of chiral molecules. nih.govmdpi.com The crystal structure of a related compound, 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid, has been reported, providing insights into its molecular conformation and intermolecular interactions. iucr.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of these compounds in solution. rsc.orgsphinxsai.com The combination of experimental NMR data with quantum-chemical calculations can provide a detailed picture of the conformational preferences and electronic properties of novel derivatives. mdpi.com As new derivatives with increasingly complex structures are synthesized, the application of advanced NMR techniques, such as multidimensional and heteronuclear experiments, will be essential for their complete characterization.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Absolute stereochemistry, solid-state conformation, intermolecular interactions nih.govmdpi.comiucr.org |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure, conformational dynamics, electronic environment rsc.orgsphinxsai.commdpi.com |

| Circular Dichroism (CD) Spectroscopy | Confirmation of absolute configuration in solution nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups sphinxsai.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition rsc.org |

Synergistic Computational-Experimental Research Paradigms

The integration of computational modeling with experimental research offers a powerful synergistic approach to accelerate the discovery and optimization of new molecules based on the this compound scaffold. wu.ac.th Computational techniques such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. mdpi.com

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of new analogs and to understand their binding interactions with therapeutic targets. nih.govwu.ac.th This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. The subsequent experimental validation of these computational predictions provides a feedback loop that can be used to refine the computational models, leading to increasingly accurate predictions. This iterative cycle of computational design and experimental testing is a key paradigm for the future development of novel catalysts, materials, and therapeutic agents derived from this compound.

Q & A

How can researchers optimize the synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid to improve enantiomeric purity?

Methodological Answer:

Synthetic routes involving asymmetric catalysis or chiral auxiliary strategies are critical. For example, hydrazone formation (as in 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid synthesis) can be adapted, with yields optimized by controlling reaction temperature and stoichiometry . Post-synthesis purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Monitoring intermediate stereochemistry using circular dichroism (CD) or NMR with chiral shift reagents is recommended.

What advanced techniques are recommended for resolving contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Conflicting data from techniques like NMR, X-ray diffraction, or mass spectrometry require cross-validation:

- X-ray crystallography : Use SHELXL for high-resolution refinement to resolve ambiguities in bond angles or stereochemistry .

- LC-MS/MS : Confirm molecular weight and fragmentation patterns under acidic/oxidative conditions, as demonstrated in forced degradation studies of structurally related compounds .

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals, particularly for pyrrolidine ring conformers. For example, NOESY can distinguish axial vs. equatorial substituents in cyclic amines .

How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA:

- Electron Localization Function (ELF) : Analyze charge distribution in the pyrrolidine ring and carboxylic acid group to predict reactivity sites .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. For instance, sulfamoyl benzoic acid derivatives were studied for carbonic anhydrase inhibition, guiding drug design .

- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or non-polar environments .

What experimental strategies ensure compound stability during long-term storage?

Methodological Answer:

- Storage conditions : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent oxidation or hydrolysis, as recommended for similar benzoic acid derivatives .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect impurities like decarboxylated products .

- Lyophilization : For hygroscopic samples, lyophilize and store with desiccants (e.g., silica gel) .

How can researchers validate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme assays : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis) with IC determination .

- Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms.

- Control experiments : Include known inhibitors (e.g., acetazolamide) and validate via calculations .

What strategies address low crystallinity issues in X-ray diffraction studies?

Methodological Answer:

- Cocrystallization : Use coformers (e.g., nicotinamide) to improve crystal packing .

- Microseeding : Introduce crushed microcrystals into supersaturated solutions .

- Temperature ramping : Gradual cooling (0.5°C/hr) promotes larger crystal formation. SHELXD can assist in solving partial structures from poor-quality data .

How are degradation pathways analyzed for this compound under stress conditions?

Methodological Answer:

- Forced degradation : Expose to acidic (1M HCl), basic (1M NaOH), and oxidative (3% HO) conditions at 60°C for 24 hours .

- LC-MS/MS profiling : Identify degradation products (DPs) via accurate mass and fragmentation patterns. For example, DP1 of acalabrutinib was characterized as a pyrrolidine-ring-opened derivative .

- NMR kinetics : Track proton environment changes over time to infer degradation mechanisms .

What chromatographic methods are optimal for quantifying trace impurities?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 30 min). Detect at 254 nm .

- UPLC-MS : For high sensitivity, employ a BEH C18 column (1.7 µm) and ESI+ ionization. Calibrate with internal standards (e.g., deuterated benzoic acid) .

How can researchers isolate and identify metabolites of this compound in biological matrices?

Methodological Answer:

- Sample preparation : Extract plasma/urine using SPE cartridges (C18), elute with methanol, and concentrate under N .

- Metabolite profiling : Use high-resolution MS (Q-TOF) with MSE data-independent acquisition. Annotate metabolites via MetaboLynx or XCMS .

- Isotopic labeling : Synthesize -labeled analogs to trace metabolic pathways .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.